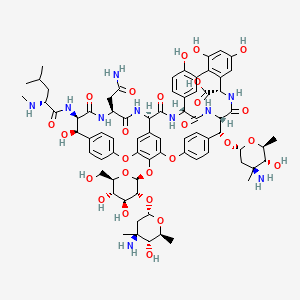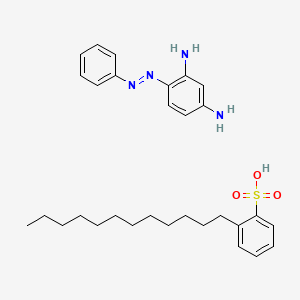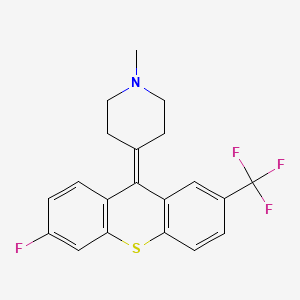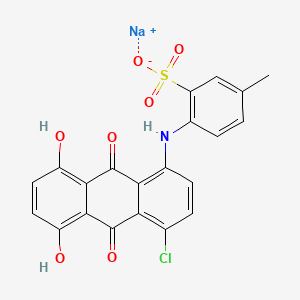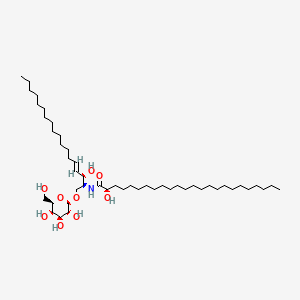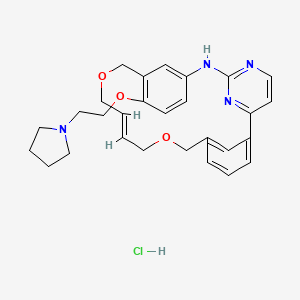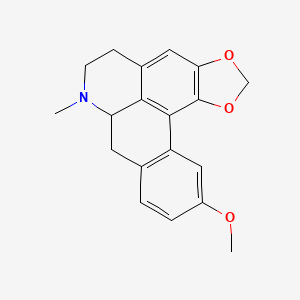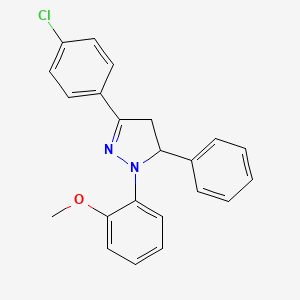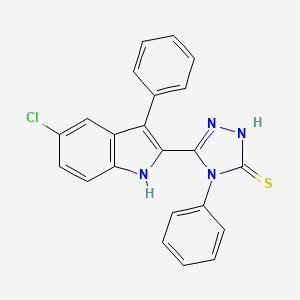
2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Step 1: Synthesis of the indole derivative through Fischer indole synthesis.
Step 2: Formation of the triazole ring via cyclization reactions.
Step 3: Introduction of the thione group through thiolation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the thione group to a thiol.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the phenyl or indole rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects. Triazole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various biological activities.
5-Phenyl-1H-indole: An indole derivative with potential pharmacological properties.
5-Chloro-1H-indole: A chlorinated indole with unique chemical reactivity.
Uniqueness
“2,4-Dihydro-5-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-3H-1,2,4-triazole-3-thione” is unique due to its combination of indole and triazole rings, along with the presence of a thione group. This unique structure may confer distinct biological and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
126016-38-4 |
|---|---|
Formule moléculaire |
C22H15ClN4S |
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
3-(5-chloro-3-phenyl-1H-indol-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H15ClN4S/c23-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(24-18)21-25-26-22(28)27(21)16-9-5-2-6-10-16/h1-13,24H,(H,26,28) |
Clé InChI |
UNHVQHPSXPJQJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=NNC(=S)N4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
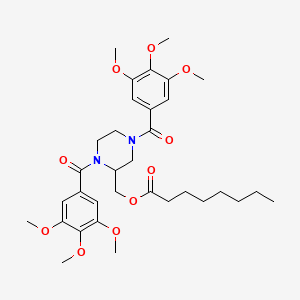
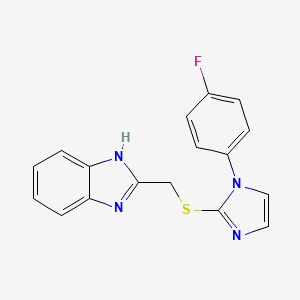
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
